molecular formula C13H10FN3O2S B272223 1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-benzotriazole

1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-benzotriazole

Cat. No. B272223
M. Wt: 291.3 g/mol
InChI Key: XRPMOGPLPPIKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-benzotriazole, also known as FBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBTA is a benzotriazole-based compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-benzotriazole is not fully understood, but it is believed to involve the inhibition of enzymes and the induction of apoptosis in cancer cells. This compound has been shown to bind to the active site of carbonic anhydrase, cholinesterase, and tyrosinase, inhibiting their activity. This compound has also been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the detection of metal ions. This compound has also been shown to exhibit low toxicity, making it a potential candidate for medicinal chemistry applications.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-benzotriazole in lab experiments include its high yield synthesis method, its ability to inhibit enzyme activity and induce apoptosis in cancer cells, and its low toxicity. The limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the research on 1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-benzotriazole, including the synthesis of new derivatives with enhanced activity and selectivity, the investigation of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. Further studies are also needed to determine the optimal conditions for the use of this compound in lab experiments and to assess its potential toxicity in vivo.

Synthesis Methods

1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-benzotriazole can be synthesized using different methods, including the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with sodium azide followed by cyclization with copper(I) iodide. Another method involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with sodium azide followed by the reaction with sodium hydride and 1,2,3-triazole. Both methods result in the formation of this compound with high yields.

Scientific Research Applications

1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-benzotriazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, cholinesterase, and tyrosinase. This compound has also been shown to exhibit anticancer activity, making it a potential candidate for cancer therapy.
In materials science, this compound has been used as a building block for the synthesis of various materials, including polymers, dendrimers, and metal-organic frameworks. This compound has also been used as a fluorescent probe for the detection of metal ions, making it a potential candidate for analytical chemistry applications.

properties

Molecular Formula

C13H10FN3O2S

Molecular Weight

291.3 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonylbenzotriazole

InChI

InChI=1S/C13H10FN3O2S/c1-9-8-10(6-7-11(9)14)20(18,19)17-13-5-3-2-4-12(13)15-16-17/h2-8H,1H3

InChI Key

XRPMOGPLPPIKMS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)F

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.